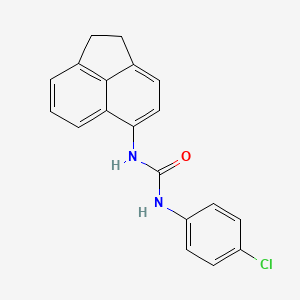

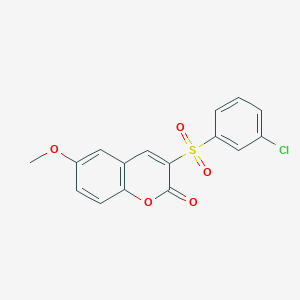

![molecular formula C13H13N5 B2393381 1-[(1-苯基-1H-吡唑-4-基)甲基]-1H-吡唑-5-胺 CAS No. 1052554-89-8](/img/structure/B2393381.png)

1-[(1-苯基-1H-吡唑-4-基)甲基]-1H-吡唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-[(1-Phenyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-5-amine” is a compound that falls under the category of pyrazole compounds . Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are simple doubly unsaturated five-membered heterocyclic aromatic ring molecules comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

作用机制

Target of Action

Similar compounds have been shown to interact with various receptors and enzymes, such as muscarinic receptors and nitric oxide synthase . These targets play crucial roles in various physiological processes, including cardiovascular function .

Biochemical Pathways

For example, if the compound interacts with muscarinic receptors, it could potentially affect cholinergic-nitric oxide signaling .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they can be administered intravenously and intracerebroventricularly . These administration routes could potentially impact the bioavailability of the compound.

Result of Action

Similar compounds have been shown to produce sympathoinhibitory, hypotensive, and antihypertensive effects . These effects suggest that the compound could potentially modulate cardiovascular function.

实验室实验的优点和局限性

One of the main advantages of using 1-[(1-Phenyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-5-amine in lab experiments is its potent antiviral activity. It has been shown to be effective against a number of viruses, which makes it a valuable tool for studying viral replication and transmission. However, one limitation of using 1-[(1-Phenyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-5-amine is its potential toxicity. It has been found to be toxic to certain cell types at high concentrations, which can limit its use in some experiments.

未来方向

There are a number of future directions for research on 1-[(1-Phenyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-5-amine. One area of focus is the development of new analogues with improved potency and selectivity. Another area of research is the study of 1-[(1-Phenyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-5-amine's potential applications in the treatment of other viral infections, such as hepatitis C virus. Additionally, research is needed to better understand the mechanism of action of 1-[(1-Phenyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-5-amine and its potential impact on host cell DNA replication.

合成方法

The synthesis of 1-[(1-Phenyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-5-amine involves a multi-step process that begins with the reaction of 4-chloropyrazole with benzylamine to form 1-benzyl-4-chloropyrazole. This compound is then reacted with potassium tert-butoxide to form 1-benzyl-4-pyrazolylpyrimidin-2-one. The final step involves the reaction of this compound with hydroxylamine to form 1-[(1-Phenyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-5-amine.

科学研究应用

有机发光二极管 (OLED)

铂族金属配合物在现代光伏器件中发挥着至关重要的作用。虽然铱 (III) 配合物更常被研究,但铂 (II) 配合物提供了独特的机会。环金属化 Pt (II) 配合物,特别是具有双齿配体的那些,表现出高效的有机发光特性。 这些配合物的电子构型对其光物理行为有很大影响 .

TRPV1 拮抗剂

研究人员发现,1-[(1-苯基-1H-吡唑-4-基)甲基]-1H-吡唑-5-胺 是一种有效的热中性 TRPV1 (瞬时感受器电位香草素 1) 拮抗剂。 这一发现为开发新的疼痛管理策略开辟了可能性 .

抗菌剂

该化合物的结构表明其具有潜在的抗菌活性。 进一步的研究可以探索其对特定病原体的有效性,使其成为药物开发的有希望的候选者 .

细胞毒性剂

该化合物的衍生物,如 (Z)-5-((1,3-二苯基-1H-吡唑-4-基)亚甲基)-3-((1-取代苯基-1H-1,2,3-三唑-4-基)甲基)噻唑烷-2,4-二酮,已被设计和合成。 这些衍生物可能表现出细胞毒性,使其与癌症研究相关 .

绿色荧光材料

1-[(1-苯基-1H-吡唑-4-基)甲基]-1H-吡唑-5-胺 的合成配合物在 514 nm 处表现出绿色荧光。 这种性质可以在光电器件和传感器中找到应用 .

微调电子性质

通过改变配位配体,研究人员可以微调 Pt (II) 配合物的电子和光物理参数。 了解不同配体与 Pt (II) 核之间的相互作用对于优化其性质至关重要 .

生化分析

Biochemical Properties

Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Related compounds have shown dose-dependent effects, with potential toxic or adverse effects at high doses .

属性

IUPAC Name |

2-[(1-phenylpyrazol-4-yl)methyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5/c14-13-6-7-15-18(13)10-11-8-16-17(9-11)12-4-2-1-3-5-12/h1-9H,10,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYBFRKEXZXWEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)CN3C(=CC=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

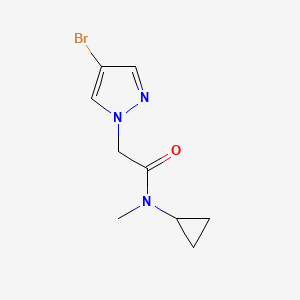

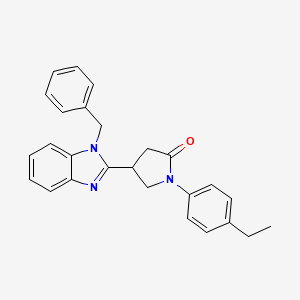

![N-[(3,4-dimethoxyphenyl)methyl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B2393300.png)

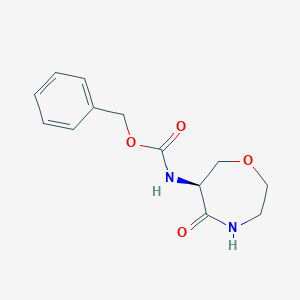

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(quinoline-8-sulfonyl)-1,4'-bipiperidine](/img/structure/B2393302.png)

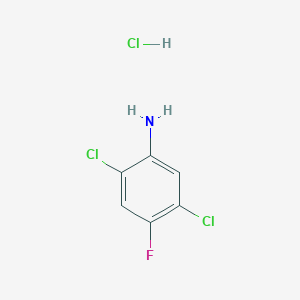

![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2393304.png)

![N-(2-methoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2393310.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-phenylpropanamide](/img/structure/B2393311.png)

![(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-(2,4-dichlorophenyl)prop-2-en-1-one](/img/structure/B2393314.png)

![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2393318.png)

![N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2393320.png)